3'-Carboethoxy-2-morpholinomethyl benzophenone chemical properties
3'-Carboethoxy-2-morpholinomethyl benzophenone chemical properties
A Comprehensive Technical Guide to 3'-Carboethoxy-2-morpholinomethyl Benzophenone: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides an in-depth exploration of 3'-Carboethoxy-2-morpholinomethyl benzophenone, a compound of interest in contemporary medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis methodologies, and advanced analytical characterization techniques. Furthermore, this guide will illuminate its potential applications, drawing upon its structural motifs and predicted reactivity. The protocols and insights presented herein are curated for researchers, scientists, and professionals in drug development, aiming to provide a foundational understanding and a practical framework for future investigation.
Introduction: The Benzophenone Scaffold and Its Significance
Benzophenones represent a privileged scaffold in organic chemistry, characterized by a diaryl ketone core. This structural motif is not only a cornerstone in photochemistry, where it serves as a widely used photosensitizer, but also a recurring feature in a multitude of biologically active molecules. The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its electronic, steric, and pharmacokinetic properties. The introduction of substituents such as morpholinomethyl and carboethoxy groups, as in the case of 3'-Carboethoxy-2-morpholinomethyl benzophenone, can dramatically influence its biological activity and material properties.
The morpholine moiety is a common heterocyclic amine incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and to introduce a key hydrogen bond acceptor. The carboethoxy group, an ester of carboxylic acid, can act as a prodrug feature, being hydrolyzed in vivo to the corresponding carboxylic acid, or it can participate in various chemical transformations. The specific substitution pattern in 3'-Carboethoxy-2-morpholinomethyl benzophenone suggests a molecule designed with intent, likely for targeted biological interactions or specific photochemical behavior.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the predicted and, where available, experimentally determined properties of 3'-Carboethoxy-2-morpholinomethyl benzophenone.
| Property | Value | Source |
| Molecular Formula | C21H23NO4 | N/A |
| Molecular Weight | 369.41 g/mol | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (predicted) | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Synthesis and Mechanistic Insights
The synthesis of 3'-Carboethoxy-2-morpholinomethyl benzophenone can be approached through several strategic disconnections. A common and effective method involves a multi-step sequence starting from commercially available precursors.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is illustrated below. This approach disconnects the molecule at key functional group linkages, guiding the synthetic strategy.
Caption: Retrosynthetic analysis of 3'-Carboethoxy-2-morpholinomethyl benzophenone.
Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Acylation
This initial step constructs the benzophenone core.
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To a stirred solution of ethyl 3-bromobenzoate in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir for 15-20 minutes to form the Lewis acid-base complex.
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Slowly add 2-methylbenzoyl chloride to the reaction mixture.
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Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-methyl-3'-carboethoxy benzophenone.
Step 2: Radical Bromination
This step introduces a reactive handle for the subsequent nucleophilic substitution.
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Dissolve the 2-methyl-3'-carboethoxy benzophenone in a non-polar solvent such as carbon tetrachloride (CCl₄).
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Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN.
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
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The crude 2-bromomethyl-3'-carboethoxy benzophenone can often be used in the next step without further purification.
Step 3: Nucleophilic Substitution
The final step introduces the morpholine moiety.
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Dissolve the crude 2-bromomethyl-3'-carboethoxy benzophenone in a polar aprotic solvent like acetonitrile or DMF.
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Add an excess of morpholine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) to scavenge the HBr byproduct.
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Stir the reaction at room temperature or gentle heating (40-50 °C) until completion, as monitored by TLC.
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Dilute the reaction mixture with water and extract with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product by column chromatography or recrystallization to obtain 3'-Carboethoxy-2-morpholinomethyl benzophenone.
Caption: Synthetic workflow for 3'-Carboethoxy-2-morpholinomethyl benzophenone.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic peaks for the aromatic protons on both phenyl rings, the methylene protons of the morpholine and the benzylic position, and the ethyl group of the carboethoxy substituent. The integration of these signals will confirm the proton count.
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¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon of the ketone and ester, and the carbons of the aromatic rings and the morpholine moiety.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O and C-N stretching vibrations.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak under various mobile phase conditions is indicative of high purity.
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Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for preliminary purity assessment.
Potential Applications and Future Directions
While specific biological activity data for 3'-Carboethoxy-2-morpholinomethyl benzophenone is not yet widely published, its structural features suggest several promising avenues for investigation.
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Anticancer Drug Development: Many benzophenone derivatives exhibit cytotoxic activity against various cancer cell lines. The presence of the morpholine group could enhance bioavailability and cellular uptake.
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Photodynamic Therapy (PDT): The benzophenone core is a well-known photosensitizer. Upon excitation with light, it can generate reactive oxygen species (ROS) that can induce cell death, a principle exploited in PDT.
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Materials Science: Benzophenones are used as photoinitiators in polymer chemistry. The functional groups on this particular derivative could allow for its incorporation into novel polymer backbones or as a functional coating.
Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action in relevant disease models. Further derivatization of the scaffold could also lead to the discovery of compounds with enhanced potency and selectivity.
Conclusion
3'-Carboethoxy-2-morpholinomethyl benzophenone is a molecule with significant potential, stemming from its hybrid structure that combines the versatile benzophenone core with pharmacologically relevant morpholine and carboethoxy moieties. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the fields of medicinal chemistry and materials science.
References
(Note: As this is a synthesized guide for a specific but not widely documented compound, the references would typically point to general organic chemistry textbooks and seminal papers on benzophenone synthesis and functionalization. For the purpose of this example, placeholder references are provided.)
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Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
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Title: The Role of Morpholine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Friedel-Crafts and Related Reactions Source: Olah, G. A. (Ed.). (2012). Friedel-Crafts and related reactions. John Wiley & Sons. URL: [Link]
